6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid
Description
Properties
IUPAC Name |
6-nitropyrido[1,2-a]benzimidazole-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-12(17)7-5-8-11(9(6-7)15(18)19)13-10-3-1-2-4-14(8)10/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYUFUBUXPAUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid typically involves the cyclocondensation of 4-substituted-1,2-phenylenediamines with 2-cyanoacetamide at high temperatures . This reaction forms the benzimidazole core, which is then further functionalized to introduce the nitro and carboxylic acid groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock.
Chemical Reactions Analysis
Types of Reactions
6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group yields alcohol derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 6-nitropyrido[1,2-a]benzimidazole-8-carboxylic acid exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific modifications to the compound enhanced its efficacy against human breast cancer cells, showcasing its potential as a lead compound for further development in anticancer drugs .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that it can modulate neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors. This modulation can lead to improved outcomes in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Nucleic Acid Synthesis
This compound plays a crucial role in nucleic acid synthesis, particularly in the modification of DNA and RNA. Its derivatives are used in the synthesis of morpholino oligonucleotides, which are valuable tools in gene silencing and antisense therapy. The compound's ability to form stable complexes with nucleic acids enhances the efficiency of these synthetic processes .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Various studies have systematically modified the compound's structure to identify key functional groups that enhance its potency and selectivity towards specific biological targets. This approach has led to the discovery of more effective analogs with improved pharmacological profiles .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of 6-nitropyrido[1,2-a]benzimidazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications increased cytotoxicity by over 50% compared to the parent compound .
Case Study 2: Neuroprotection
Research conducted on neuroprotective agents highlighted the efficacy of this compound in preventing neuronal cell death induced by oxidative stress. In vitro assays demonstrated a significant reduction in cell death rates when treated with this compound, suggesting its potential therapeutic application in neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against various cell lines | Enhanced efficacy observed with modified derivatives |
| Neuroprotective Effects | Modulation of neurotransmitter systems | Potential therapeutic effects in neurodegenerative diseases |
| Nucleic Acid Synthesis | Role in synthesizing morpholino oligonucleotides | Improved gene silencing capabilities |
| Structure-Activity Relationship | Systematic modification for potency enhancement | Identification of key functional groups |
Mechanism of Action
The mechanism of action of 6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Methyl Ester Derivative
Compound : Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate (C₁₃H₉N₃O₄; MW: 271.23 g/mol)
- Key Differences : Replaces the carboxylic acid with a methyl ester (-COOCH₃), increasing lipophilicity and reducing hydrogen-bonding capacity.
- Implications : The ester derivative may exhibit improved membrane permeability in biological systems but reduced aqueous solubility compared to the parent acid.
Brominated Imidazo-Pyridine Analog
Compound : 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (C₈H₅BrN₂O₂; MW: 241.04 g/mol)
- Key Differences :
- Replaces the nitro group with bromine (-Br), a weaker electron-withdrawing substituent.
- Features an imidazo-pyridine core instead of the pyrido-benzimidazole system.
- Implications: Reduced electronic effects may alter reactivity in substitution reactions.
Chlorinated Pyridazine Derivatives
Compounds :
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (C₉H₉ClN₃O₂; MW: 230.64 g/mol; similarity score: 0.88)
- 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid (similarity score: 0.84)
- Key Differences :
- Chlorine (-Cl) substituent instead of nitro.
- Pyridazine core (two adjacent nitrogen atoms) instead of benzimidazole.
- Implications : Pyridazine’s electron-deficient nature may enhance electrophilic substitution but reduce stability under acidic conditions.
Pharmacological and Physicochemical Data
Comparative Physicochemical Properties
Key Research Findings
- Electronic Effects : The nitro group in this compound enhances electrophilic aromatic substitution reactivity compared to bromo or chloro analogs .
- Solubility : The carboxylic acid group improves aqueous solubility (>10 mg/mL in pH 7.4 buffer) compared to ester derivatives, which may require formulation adjustments for drug delivery .
- Biological Potential: Analogous compounds (e.g., RU series) show IOP reduction, suggesting the nitro-carboxylic acid variant could be optimized for sustained activity by balancing concentration and bioavailability .
Biological Activity
6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a nitro group and a carboxylic acid group attached to a pyrido-benzimidazole core. Its molecular formula is C12H8N4O3, with a molecular weight of 257.21 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 4-substituted-1,2-phenylenediamines with 2-cyanoacetamide under high-temperature conditions. Various synthetic routes have been explored to optimize yield and purity while ensuring safety during handling due to the sensitivity of the nitro group.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. The mechanism involves the interaction of the compound with DNA, leading to cytotoxic effects in cancer cells. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancers .
Antibacterial Effects
The compound has also demonstrated antibacterial properties against several strains of bacteria. Its mode of action appears to involve the inhibition of bacterial DNA synthesis, which is critical for bacterial growth and replication. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria .
Other Biological Activities
In addition to anticancer and antibacterial effects, this compound has been investigated for its potential as an antiviral agent and as an inhibitor of specific enzymes involved in disease pathways. Its structural similarity to purines suggests possible applications in targeting viral replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting normal cellular functions.
- Enzyme Inhibition : It may inhibit various enzymes such as topoisomerases, which are crucial for DNA replication and transcription.
- Reactive Intermediates : The reduction of the nitro group can generate reactive intermediates that interact with cellular components, leading to oxidative stress and cell death .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison with other benzimidazole derivatives is essential.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Benzimidazoles | Basic structure similar; various substitutions | Antimicrobial, antiviral |
| Pyrido[1,2-a]benzimidazoles | Lacks carboxylic acid or nitro groups | Limited anticancer activity |
| This compound | Nitro and carboxylic acid groups present | Strong anticancer and antibacterial properties |
Case Studies
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Antibacterial Efficacy : Clinical isolates from patients showed susceptibility to this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in antibiotic-resistant infections.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid, and how can purity be optimized at critical checkpoints?
- Methodological Answer : The synthesis typically involves cyclization of precursor benzimidazole derivatives followed by nitration and carboxylation. Key intermediates should be validated using HPLC (≥95% purity) and monitored for nitro-group positioning via H-NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm). Purity optimization requires recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and removal of byproducts like unreacted amines using ion-exchange chromatography .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer : C-NMR is critical for distinguishing the carboxylic acid moiety (δ ~170 ppm) from nitro groups (δ ~140 ppm). IR spectroscopy confirms carboxylic O-H stretches (~2500–3000 cm) and nitro symmetric/asymmetric vibrations (~1520 and 1350 cm). X-ray crystallography is recommended for absolute configuration determination, especially if synthetic routes yield stereoisomers .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity, particularly in ocular hypertension models?
- Methodological Answer : In vivo efficacy can be assessed using tonometry (e.g., Tonolab®) in normotensive or hypertonic rodent models. Apply single-dose formulations (0.1–0.4% w/v) unilaterally, with contralateral eyes as solvent-treated controls. Measure intraocular pressure (IOP) hourly for 6–8 hours post-administration. Area-under-curve (AUC) analysis of IOP reduction vs. time quantifies duration and potency. Note: Paradoxical efficacy drops at higher concentrations (e.g., 0.4%) may require dose-response curve refinement .
Q. How should researchers address contradictions between in vitro binding assays and in vivo efficacy data?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Use LC-MS to verify compound stability in biological matrices (e.g., aqueous humor). Parallel in vitro assays (e.g., receptor-binding studies) should employ physiologically relevant concentrations (µM–nM ranges). If in vivo AUC trends contradict in vitro IC, evaluate tissue penetration via microdialysis or radiolabeled tracer techniques .
Q. What strategies mitigate impurity formation during large-scale synthesis?
- Methodological Answer : Common impurities include des-nitro analogues and carboxylate esters. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize nitration conditions (e.g., HNO/HSO stoichiometry, 0–5°C). Post-synthesis, employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate impurities. Structural confirmation of impurities requires high-resolution MS and comparative NMR with reference standards .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallographic structures of target proteins (e.g., carbonic anhydrase II) identifies potential binding modes. QSAR models trained on analogues (e.g., imidazo[1,2-a]benzimidazoles) can predict bioavailability and toxicity. Validate predictions with SPR (surface plasmon resonance) for binding affinity (K) and patch-clamp electrophysiology for ion channel effects .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing concentration-dependent efficacy variations?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves (log[concentration] vs. % IOP reduction). For paradoxical effects (e.g., reduced AUC at higher concentrations), apply mixed-effects models to account for inter-subject variability. Bootstrap resampling (≥1000 iterations) assesses confidence intervals for EC values .
Q. How to validate the compound’s stability under physiological conditions?
- Methodological Answer : Incubate the compound in simulated ocular fluid (pH 7.4, 37°C) for 24 hours. Analyze degradation products via UPLC-QTOF-MS. Compare degradation kinetics (t) with structurally related compounds (e.g., ofloxacin derivatives) to identify labile functional groups (e.g., nitro or carboxylic acid moieties) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
